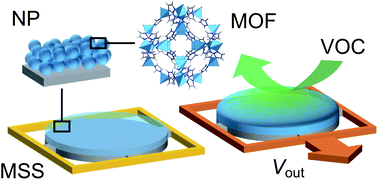Strain-based chemical sensing using metal–organic framework nanoparticles†
Journal of Materials Chemistry A Pub Date: 2020-08-14 DOI: 10.1039/D0TA07248F
Abstract
Metal–organic frameworks (MOFs) have received much attention for their potential as chemical sensors, owing to unparalleled tunability of their host–guest response, high uptake and structural flexibility. However, because of the limited compatibility between MOF properties and sensor transduction mechanisms, very few MOFs have successfully been integrated into practical devices. We report the fabrication of the first strain-based sensor constructed from MOF nanoparticles deposited directly onto a membrane-type surface stress sensor (MSS) architecture, which exhibits unprecedented response times on the order of seconds and ppm-level sensitivity towards volatile organic compounds (VOCs). Finite element analysis is used to demonstrate that the sensor response is a result of analyte-induced strain in the MOF receptor layer. We show that an array of four types of MOF nanoparticles allows for clear discrimination between different classes of VOCs and even individual gases, using principal component analysis of their response profiles. This work opens up the possibility of VOC sensing using a wide range of MOFs, beyond those that are electrically conducting or those that form oriented thin films, with the added advantages of high sensitivity and rapid response compared to existing MOF strain-based sensors.


Recommended Literature
- [1] Back cover
- [2] Advances in designs and mechanisms of semiconducting metal oxide nanostructures for high-precision gas sensors operated at room temperature
- [3] Development of a novel palm fiber biofilm electrode reactor (PBER) for nitrate-contaminated wastewater treatment: performance and mechanism†
- [4] Electrophoretic motion of a charged porous sphere within micro- and nanochannels
- [5] Solvolysis of 3,4-Dihalogeno-3,4-dihydro- 2H-naphtho[1,2-b]pyrans and 1,2-Dihalogeno-2,3-dihydro-1H-naphtho[2,1-b]pyrans
- [6] A phase-transfer catalyst-based nanoreactor for accelerated hydrogen sulfide bio-imaging†
- [7] Highly fluorescent carbon dots as novel theranostic agents for biomedical applications
- [8] An excitation ratiometric Zn2+ sensor with mitochondria-targetability for monitoring of mitochondrial Zn2+ release upon different stimulations†
- [9] Structure factor lineshape model gives approximate nanoscale size of polar aggregates in the ionic liquid N-methyl-N-propylpyrrolidinium bis(trifluoromethylsulfonyl)imide
- [10] The role of sol–gel chemistry in the low-temperature formation of ZnO buffer layers for polymer solar cells with improved performance†










